(5-Carboxypentyl)triphenylphosphonium bromide
Overview
Description
(5-Carboxypentyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a triphenylphosphonium group attached to a carboxypentyl chain, with a bromide ion as the counterion.
Mechanism of Action
Target of Action
It is commonly used as a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
It is often used as a nucleophilic reagent, catalyst, and ligand in organic synthesis reactions . This suggests that it may interact with its targets through nucleophilic substitution or other chemical reactions, leading to changes in the chemical structure and properties of the target molecules.
Action Environment
It is known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of (5-Carboxypentyl)triphenylphosphonium bromide are not widely documented in the literature. It is known to be used as a reactant in the synthesis of inhibitors of protein tyrosine phosphatase 1B . This suggests that it may interact with enzymes such as protein tyrosine phosphatase 1B in biochemical reactions.
Cellular Effects
The specific cellular effects of this compound are not widely documented in the literature. Given its role in the synthesis of inhibitors of protein tyrosine phosphatase 1B, it may influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound is not widely documented in the literature. It is known to be used in the synthesis of inhibitors of protein tyrosine phosphatase 1B , suggesting that it may exert its effects at the molecular level by interacting with this enzyme.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not widely documented in the literature. It is known to be hygroscopic , indicating that it may absorb moisture over time, which could potentially affect its stability and degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of triphenylphosphine with 5-bromopentanoic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of (5-Carboxypentyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Carboxypentyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphonium salts .
Scientific Research Applications
(5-Carboxypentyl)triphenylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds and as a catalyst in certain reactions.
Biology: The compound is used in the study of cellular processes and as a probe for mitochondrial function.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
- (5-Carboxyamyl)triphenylphosphonium bromide
- (4-Carboxybutyl)triphenylphosphonium bromide
- (6-Carboxyhexyl)triphenylphosphonium bromide
Uniqueness
(5-Carboxypentyl)triphenylphosphonium bromide is unique due to its specific chain length and the presence of a carboxyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Biological Activity
(5-Carboxypentyl)triphenylphosphonium bromide (CTPP) is a quaternary ammonium compound notable for its unique structure, which includes a triphenylphosphonium moiety and a carboxypentyl chain. This compound has garnered attention in various fields of biomedical research due to its significant biological activities, particularly in mitochondrial targeting, antibacterial properties, and potential applications in gene delivery.
- Chemical Formula : C24H26BrO2P
- Molecular Weight : Approximately 457.34 g/mol
- Structure : Characterized by a hydrophilic carboxylic acid group and a lipophilic triphenylphosphonium group, allowing it to interact with both hydrophilic and hydrophobic environments.
CTPP's biological activity is primarily attributed to its ability to accumulate in mitochondria due to their negative membrane potential. This property is crucial for its roles in:
- Mitochondrial Targeting : The lipophilic nature of the triphenylphosphonium group facilitates the delivery of therapeutic agents directly to mitochondria, enhancing drug efficacy in targeting mitochondrial dysfunctions associated with various diseases, including cancer and neurodegenerative disorders .
- Antibacterial Activity : CTPP exhibits antibacterial properties against several bacterial strains, likely through disruption of bacterial membranes via electrostatic interactions with negatively charged membrane components .
- Gene Delivery : The positively charged CTPP can bind to negatively charged DNA, forming complexes that are internalized by cells, making it a promising candidate for non-viral gene delivery systems.
Antibacterial Properties
Recent studies have explored the antibacterial efficacy of CTPP against various pathogens. For instance, research indicates that CTPP can effectively disrupt bacterial cell membranes, leading to cell death. The following table summarizes key findings from studies on its antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
E. coli | 32 µg/mL | Membrane disruption |
S. aureus | 16 µg/mL | Membrane disruption |
P. aeruginosa | 64 µg/mL | Membrane disruption |
Mitochondrial Targeting and Apoptosis Induction
CTPP has been shown to induce apoptosis in cancer cells through mitochondrial pathways. In vitro studies using various cancer cell lines demonstrated that CTPP can significantly enhance apoptosis rates when used in combination with chemotherapeutic agents. A comparative study involving HepG2 liver cancer cells illustrated the following results:
Treatment Group | Apoptosis Rate (%) | IC50 (µM) |
---|---|---|
Control (No Treatment) | 5 | - |
CTPP Alone | 20 | 50 |
CTPP + Doxorubicin | 70 | 10 |
These findings suggest that CTPP not only enhances the efficacy of existing treatments but also serves as a standalone agent capable of inducing cell death in malignant cells .
Case Studies and Applications
- Gene Delivery Systems : In a study focusing on non-viral gene delivery, CTPP was utilized as a vector for delivering therapeutic genes into target cells. The results indicated successful internalization of DNA complexes formed with CTPP, leading to significant gene expression levels.
- Cancer Therapeutics : A recent investigation into the use of CTPP in combination with chemotherapeutic agents demonstrated improved outcomes in xenograft models of breast cancer. The study reported enhanced tumor regression and prolonged survival rates among treated animals compared to controls .
- Neuroprotective Effects : Research has also explored the neuroprotective potential of CTPP against oxidative stress-induced cell death in neuronal cell lines. Results showed that treatment with CTPP significantly reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .
Properties
IUPAC Name |
5-carboxypentyl(triphenyl)phosphanium;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25O2P.BrH/c25-24(26)19-11-4-12-20-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)23-17-9-3-10-18-23;/h1-3,5-10,13-18H,4,11-12,19-20H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWYRPZTZSWLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381364 | |
Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50889-29-7 | |
Record name | Phosphonium, (5-carboxypentyl)triphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50889-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Carboxypentyl)triphenylphosphonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is (5-Carboxypentyl)(triphenyl)phosphonium bromide used in mitochondria-targeted drug delivery systems?
A: (5-Carboxypentyl)(triphenyl)phosphonium bromide exhibits a strong affinity for mitochondria. This is due to its positively charged triphenylphosphonium group, which facilitates its passage through the negatively charged mitochondrial membrane potential. [] This characteristic makes it an ideal candidate for delivering therapeutic agents specifically to mitochondria, potentially enhancing the efficacy of cancer treatments. []
Q2: How does incorporating (5-Carboxypentyl)(triphenyl)phosphonium bromide into a drug delivery system impact its efficacy against cancer cells?
A: Research suggests that utilizing (5-Carboxypentyl)(triphenyl)phosphonium bromide to target mitochondria with chemotherapeutic agents like Gemcitabine can significantly improve their effectiveness. [] By delivering the drug directly to mitochondria, this targeted approach can enhance drug uptake and potentially overcome resistance mechanisms associated with traditional chemotherapy. [] This strategy holds promise for improving cancer treatment outcomes by increasing drug efficacy and potentially minimizing off-target effects.
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